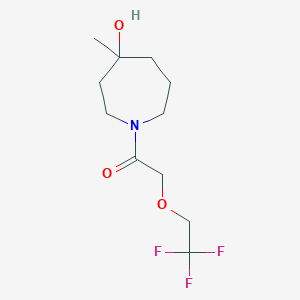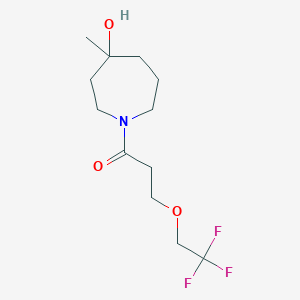
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone, also known as TFEA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain, including the gamma-aminobutyric acid (GABA) and dopamine systems.
Biochemical and Physiological Effects
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone is not without limitations, as its effects may vary depending on the dose and route of administration used.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone. One area of interest is the development of more specific and potent 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone analogs that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone and its potential applications in the treatment of various medical conditions. Finally, research is needed to determine the safety and efficacy of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone in human clinical trials.
Synthesemethoden
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone can be synthesized through a multistep process involving the reaction of 4-hydroxy-4-methylazepan-1-one with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and addiction. In preclinical studies, 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(17)3-2-5-15(6-4-10)9(16)7-18-8-11(12,13)14/h17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEJBHXXJJNDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)

![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)



